molecular formula C12H18O5 B1507615 Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1006686-08-3

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B1507615
CAS RN: 1006686-08-3
M. Wt: 242.27 g/mol
InChI Key: MKIVRVCORBPIQI-UHFFFAOYSA-N
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Description

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS number 1006686-08-3 . It has a molecular weight of 242.27 . The compound is stored in an inert atmosphere and under -20°C . It is a liquid and is shipped in a cold pack .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, a solution of 2M lithium diisopropylamide in THF is added to a -78 °C solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate . The resulting solution is stirred at -78 °C . After 1 hour, the cold bath is replaced with an ice bath and the reaction mixture is stirred at 0 °C for 1 hour . In the second stage, the reaction mixture is chilled to -78 °C again and treated with a solution of ethyl formate in THF . The resulting light brown reaction mixture is stirred at -78 °C for 1 hour . The cold bath is removed and saturated aqueous NH4Cl is added dropwise to the mixture . The mixture is stirred at ambient temperature for 30 minutes . The resulting yellow mixture is extracted with EtOAc .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 . The InChI key is MKIVRVCORBPIQI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties . It has a high GI absorption and is BBB permeant . It is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.33 cm/s . Its Log Po/w (iLOGP) is 2.18 . Its water solubility is 8.12 mg/ml; 0.0335 mol/l .

Scientific Research Applications

Crystal Structure and Supramolecular Arrangements

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives have been studied for their crystal structure and supramolecular arrangements. In a study by Graus et al. (2010), various cyclohexane-5-spirohydantoin derivatives, related to the compound , were synthesized and analyzed for their molecular and crystal structures. The study highlights the influence of substituents on the cyclohexane ring in forming supramolecular arrangements (Graus et al., 2010).

Synthesis and Purity Enhancement for Optical Applications

Kagawa et al. (1994) explored the synthesis, purification, and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a material related to this compound, for use in nonlinear optical devices. Their work demonstrated the material's suitability for applications such as frequency doublers in laser diodes (Kagawa et al., 1994).

Application in Organic Synthesis

Farkas et al. (2015) conducted research on 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, a compound structurally similar to this compound. They focused on its palladium-catalyzed aminocarbonylation to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This research demonstrates the compound's potential as a precursor in complex organic synthesis processes (Farkas, Petz, & Kollár, 2015).

Mass Spectrometry and Fragmentation Patterns

Solomons (1982) studied the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, which is closely related to this compound. The study provided insights into the fragmentation patterns of the compound, crucial for understanding its behavior under mass spectrometric analysis (Solomons, 1982).

Safety and Hazards

The safety information for Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate includes a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.18 , which could influence its distribution and bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological variations can also affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be used in the preparation of metalloproteinase inhibitors and benzimidazole derivatives, which are therapeutic agents . The nature of these interactions often involves the formation of stable complexes, which can inhibit or modulate the activity of target enzymes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a modulator of TRPM8 receptors, which are involved in cellular signaling . This modulation can lead to changes in cellular responses and metabolic activities, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being kept in a freezer . Long-term studies have shown that its effects on cellular function can persist, making it a valuable tool for extended research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects or toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, making it a valuable tool for studying subcellular processes.

properties

IUPAC Name

ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIVRVCORBPIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730894
Record name Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006686-08-3
Record name Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

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